2-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine family, a scaffold known for its structural resemblance to purines and diverse pharmacological applications, including kinase inhibition and antitumor activity . The core structure consists of a pyrazolo[3,4-d]pyrimidine ring substituted at the 1-position with a 2,4-dimethylphenyl group and at the 4-position with a 2-chlorobenzohydrazide moiety. The 2-chloro substituent on the benzohydrazide and the 2,4-dimethylphenyl group likely influence electronic properties, steric interactions, and binding affinity to biological targets.
Properties
IUPAC Name |
2-chloro-N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-7-8-17(13(2)9-12)27-19-15(10-24-27)18(22-11-23-19)25-26-20(28)14-5-3-4-6-16(14)21/h3-11H,1-2H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGYUQGEPHOEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
2-chloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets and pathways within biological systems. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Compound 1 : N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide
- Molecular Formula : C₂₀H₁₇ClN₆O₂
- Key Features :
- 3-Chloro-4-methylphenyl substituent at the 1-position.
- 4-Methoxybenzohydrazide at the 4-position.
- The 4-methoxy group on the benzohydrazide enhances electron-donating properties, contrasting with the electron-withdrawing 2-chloro substituent in the target compound. This difference may affect solubility and target binding .
Compound 2 : N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
- Molecular Formula: Not explicitly provided, but likely C₁₆H₁₆ClN₆O (estimated).
- Key Features :
- Propanehydrazide chain instead of benzohydrazide.
- Comparison :
Functional Group Modifications
Compound 3 : 1-(4-((1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Oxy)Phenyl)-3-(2-Chloro-5-Methylphenyl)Urea (1f)
- Molecular Formula : C₂₃H₁₇ClN₆O₂
- Key Features :
- Urea linker instead of hydrazide.
- 2-Chloro-5-methylphenyl substituent.
- The 2-chloro-5-methylphenyl group shares similarities with the target compound’s 2,4-dimethylphenyl group but adds a chlorine atom at the ortho position, which may influence steric and electronic interactions .
Compound 4 : 4-Hydroxy-N'-(1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Benzohydrazide
- Molecular Formula : C₁₃H₁₂N₆O₂
- Key Features :
- 4-Hydroxybenzohydrazide substituent.
- 1-Methyl group on the pyrazolo[3,4-d]pyrimidine core.
- The absence of a dimethylphenyl group simplifies the structure, possibly reducing steric bulk and target selectivity .
Structural Analogues with Diverse Pharmacophores
Compound 5 : 4-(tert-Butyl)-N-(1-(1-(4-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)-3-Methyl-1H-Pyrazol-5-yl)Benzamide
- Molecular Formula : C₂₉H₂₆ClN₇O
- Key Features :
- Benzamide substituent with a tert-butyl group.
- Additional pyrazole ring at the 3-position.
- Comparison :
- The benzamide group replaces the hydrazide, altering hydrogen-bonding and dipole interactions.
- The tert-butyl group introduces significant hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility .
Biological Activity
2-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C17H17ClN4O, with a molar mass of 328.80 g/mol. The structure includes a benzohydrazide moiety and a pyrazolo-pyrimidine scaffold, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit various kinases involved in cancer cell proliferation and survival. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .
- Case Study : A study on a related pyrazolo-pyrimidine derivative showed a dose-dependent reduction in cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 10 µM .
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens:
- Spectrum of Activity : It has been tested against Gram-positive and Gram-negative bacteria as well as fungi. In particular, it showed promising results against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL for different strains, indicating moderate antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Chlorine on the benzene ring | Enhances potency against certain cancer cell lines |
| Dimethyl groups on the phenyl ring | Increase lipophilicity, improving cellular uptake |
| Benzohydrazide moiety | Essential for kinase inhibition |
Toxicological Profile
Preliminary toxicity assessments suggest that while the compound exhibits therapeutic potential, it may also present cytotoxic effects at higher concentrations. Further studies are needed to establish safety profiles and therapeutic windows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
